molecular formula C22H19F2N5O2S B2827220 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 896304-71-5

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No. B2827220
CAS RN: 896304-71-5
M. Wt: 455.48
InChI Key: KVAAOKSZEPYMBK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule containing several functional groups, including a pyrrole ring, a triazole ring, a sulfanyl group, and a difluoromethoxyphenyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms .


Molecular Structure Analysis

The molecular structure of such a compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings are likely to contribute to the compound’s aromaticity, while the sulfanyl group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrrole and triazole rings are known to participate in a variety of chemical reactions. For example, pyrrole can undergo electrophilic substitution reactions, while triazole can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the compound’s size and shape, and its overall charge distribution would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Elucidation

Research on compounds similar to 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide focuses on their synthesis and structural elucidation. These compounds have attracted attention due to their wide range of pharmaceutical activities. The synthesis involves the condensation of specific thiol compounds with chloroacetamides in the presence of anhydrous potassium carbonate. Structural assignment is confirmed through various spectroscopic methods, including H1 NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting the compound's potential as a precursor for various pharmacologically active molecules (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial and Antitumor Applications

The antimicrobial screening of related acetamide derivatives reveals potential in treating bacterial, fungal, and tuberculosis infections. The wide therapeutic interest in compounds containing the 1,2,4-triazole ring system, such as fluconazole and intraconazole, underscores the significance of these structures in developing new antimicrobial agents. Additionally, the antitumor activities of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives have been explored, with some compounds showing effectiveness surpassing that of established drugs like doxorubicin, thus providing a basis for the development of new anticancer therapies (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Crystal Structure Analysis

Crystallographic studies of compounds structurally related to 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide provide insights into their conformational behavior, which is crucial for understanding their interaction mechanisms and designing more effective drugs. The crystal structures demonstrate folded conformations and intramolecular hydrogen bonding, which are significant for their biological activities (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some pyrrole-containing compounds are known to inhibit certain enzymes, which could potentially be a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, using it in a well-ventilated area, and avoiding contact with skin and eyes .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2S/c23-21(24)31-18-10-8-17(9-11-18)25-20(30)15-32-22-27-26-19(14-16-6-2-1-3-7-16)29(22)28-12-4-5-13-28/h1-13,21H,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAAOKSZEPYMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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